N-Phenyl-N-thiophen-3-yl-acetamide
Description
N-Phenyl-N-thiophen-3-yl-acetamide is a substituted acetamide featuring a phenyl group and a thiophen-3-yl moiety attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-phenyl-N-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H11NOS/c1-10(14)13(12-7-8-15-9-12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FQIOFPYHAKTQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural variations among acetamide derivatives include substituent identity, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Acetamides
Key Observations :
- Substituent Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in alters conjugation and steric effects.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance polarity and reactivity compared to the purely aromatic substituents in the target compound.
- Heterocycles : Thiazole () introduces nitrogen, increasing hydrogen-bonding capacity relative to sulfur-only thiophene.
Key Observations :
- EDC Coupling : Widely used for amide bond formation, yielding >75% in dichlorophenyl-thiazole derivatives .
- Acyl Chlorides : Employed in thiophene-based acetamides (), though yields are unreported.
- Trifluoroacetic Anhydride (TFAA) : Used in indole acetamides for activating intermediates .
Physicochemical Properties
Melting points and hydrogen-bonding patterns are influenced by substituent electronegativity and crystal packing.
Table 3: Physicochemical Properties
*Hypothetical data based on structural analogs.
†Estimated range.
Key Observations :
- Hydrogen Bonding : Thiazole-containing acetamides form robust R₂²(8) motifs via N–H···N interactions, enhancing crystal stability .
- Melting Points: Dichlorophenyl-thiazole derivatives exhibit higher melting points (~490 K) due to stronger intermolecular forces compared to non-halogenated analogs.
Structural and Electronic Insights
- Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-electron delocalization, while thiazole’s nitrogen enhances polarity and hydrogen-bonding capacity .
- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) increase acetamide reactivity in electrophilic substitutions or metal coordination .
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